molecular formula C14H20N2O3S B2692701 N-(3-acetylphenyl)azepane-1-sulfonamide CAS No. 825607-38-3

N-(3-acetylphenyl)azepane-1-sulfonamide

Cat. No. B2692701
CAS RN: 825607-38-3
M. Wt: 296.39
InChI Key: GYPOCDGBIHIVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(3-acetylphenyl)azepane-1-sulfonamide involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it typically starts with the cyclization of an appropriate precursor to form the azepane ring. Subsequent functionalization and sulfonation yield the final compound. Researchers have explored various synthetic routes to access this molecule, aiming for high yields and purity.


Physical And Chemical Properties Analysis

  • Molar Mass : Calculated as approximately 296.39 g/mol .

Scientific Research Applications

Building Blocks for Sulfur(VI) Compounds

Sulfonimidates, such as N-(3-acetylphenyl)azepane-1-sulfonamide, are often used as building blocks to access alternative sulfur(VI) compounds . They have found uses as alkyl transfer reagents to acids, alcohols, and phenols .

Chiral Templates in Asymmetric Syntheses

The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . This is an important application that has been discussed in detail in various studies .

Precursors for Polymers

Sulfonimidates have been utilized as precursors for polymers . The use of elevated temperatures can lead to sulfonimidate decomposition, which has proven to be a novel way to access poly(oxothiazene) polymers .

Drug Candidates

Sulfonimidates, including N-(3-acetylphenyl)azepane-1-sulfonamide, have been studied as potential drug candidates . They have increased prominence due to their medicinal chemistry properties .

Antibacterial Applications

N-(3-acetylphenyl)azepane-1-sulfonamide has shown significant antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . The minimum inhibitory concentration (MIC) was determined using the broth microdilution method .

Molecular Docking Research

The antibacterial properties of N-(3-acetylphenyl)azepane-1-sulfonamide have been studied in depth using molecular docking research . This research has shown agreement with laboratory results, indicating the potential for this compound in the development of new antibacterial agents .

properties

IUPAC Name

N-(3-acetylphenyl)azepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-12(17)13-7-6-8-14(11-13)15-20(18,19)16-9-4-2-3-5-10-16/h6-8,11,15H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPOCDGBIHIVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)azepane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.